molecular formula C7H6ClNO5S B8539675 5-Methoxy-2-nitro-benzenesulfonyl chloride

5-Methoxy-2-nitro-benzenesulfonyl chloride

Cat. No. B8539675
M. Wt: 251.64 g/mol
InChI Key: YSSYIVJHGZNTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 39 general procedure 96, 5-methoxy-2-nitro-benzenesulfonic acid 447 (2.0 g, 8.58 mmol), SOCl2 (9.4 ml) and (0.2 ml) DMF gave the title compound (2.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
5-methoxy-2-nitro-benzenesulfonic acid
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:13]([O-:15])=[O:14])=[C:7]([S:9](O)(=[O:11])=[O:10])[CH:8]=1.O=S(Cl)[Cl:18]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:13]([O-:15])=[O:14])=[C:7]([S:9]([Cl:18])(=[O:11])=[O:10])[CH:8]=1

Inputs

Step One
Name
5-methoxy-2-nitro-benzenesulfonic acid
Quantity
2 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)S(=O)(=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
9.4 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C1)S(=O)(=O)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.